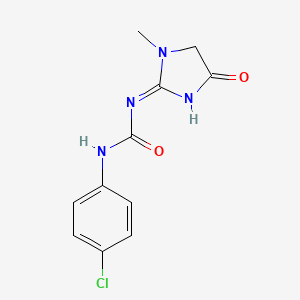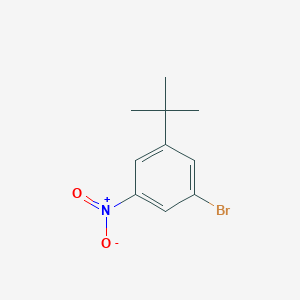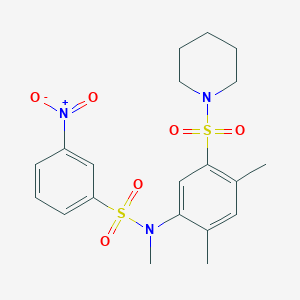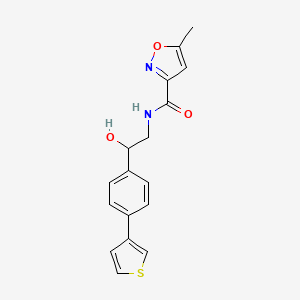
3-(2-Hydroxyethoxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyethoxy)phenylboronic acid: is an organic compound with the molecular formula C8H11BO4. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications
作用機序
Target of Action
Boronic acids, including phenylboronic acid, are known to be important reagents in the suzuki–miyaura cross-coupling reaction . This suggests that 3-(2-Hydroxyethoxy)phenylboronic acid may also participate in similar reactions.
Mode of Action
The mode of action of this compound is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a source of a phenyl group. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
Phenylboronic acid, a related compound, is known to be soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This suggests that this compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
The result of the action of this compound is likely the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action Environment
The action of this compound is likely influenced by environmental factors such as the presence of a suitable catalyst (e.g., palladium) and the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for example, is known for its mild and functional group tolerant reaction conditions . Additionally, the product is water-soluble, and may spread in water systems .
生化学分析
Biochemical Properties
Boronic acids, including phenylboronic acid, are known to be mild Lewis acids and are generally stable and easy to handle . They are soluble in most polar organic solvents .
Molecular Mechanism
It is known that boronic acids can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium, which facilitates the formation of the desired product. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3-(2-Hydroxyethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form phenylboronic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or acids.
Reduction: Phenylboronic acid derivatives.
Substitution: Substituted phenylboronic acids with various functional groups.
科学的研究の応用
3-(2-Hydroxyethoxy)phenylboronic acid has a wide range of applications in scientific research:
類似化合物との比較
Phenylboronic acid: Similar in structure but lacks the hydroxyethoxy group, making it less versatile in certain applications.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a hydroxyethoxy group, which affects its reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which significantly alters its chemical properties and applications.
Uniqueness: 3-(2-Hydroxyethoxy)phenylboronic acid is unique due to its hydroxyethoxy group, which enhances its solubility and reactivity compared to other phenylboronic acids. This makes it particularly useful in applications requiring high solubility and specific reactivity, such as in the development of sensors and advanced materials .
特性
IUPAC Name |
[3-(2-hydroxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,10-12H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOQGIXNYIXZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCO)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2525908.png)






![5-ethyl-3-oxo-N,2-diphenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525918.png)



![2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methoxybenzamide](/img/structure/B2525929.png)
![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)
![7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2525931.png)
